2-Bromo-7H-purine-6-thiol

Vue d'ensemble

Description

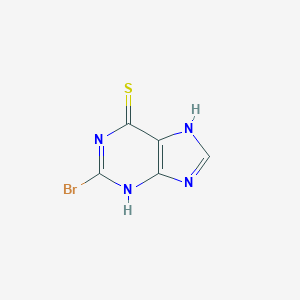

2-Bromo-7H-purine-6-thiol is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a bromine atom at the second position and a thiol group at the sixth position of the purine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7H-purine-6-thiol typically involves the bromination of 7H-purine-6-thiol. One common method includes the reaction of 7H-purine-6-thiol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of bromine and the choice of solvent. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-7H-purine-6-thiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction Reactions: The compound can undergo reduction reactions to yield the corresponding purine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under mild conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Various substituted purine derivatives.

Oxidation Reactions: Disulfides or sulfonic acids.

Reduction Reactions: Reduced purine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

2-Bromo-7H-purine-6-thiol has been investigated for its potential antiviral properties. Studies show that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. For instance, it has been evaluated against several RNA viruses, demonstrating promising results in inhibiting viral activity through mechanisms such as competitive inhibition of viral polymerases .

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Its thiol group is believed to play a crucial role in modulating redox states within cells, potentially leading to increased oxidative stress in tumor cells, thereby promoting cell death .

Biochemical Research

Enzyme Inhibition Studies

this compound serves as a valuable tool in studying enzyme kinetics and inhibition mechanisms. It has been used to investigate the inhibition of various enzymes involved in nucleotide metabolism, providing insights into metabolic pathways and potential therapeutic targets for diseases related to dysregulated purine metabolism .

Cell Signaling Pathways

The compound is also utilized in studies focusing on cell signaling pathways. Its ability to mimic purine nucleotides allows researchers to explore its effects on signal transduction processes, particularly those involving cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical in numerous physiological responses .

Agricultural Applications

Plant Growth Regulation

Emerging research suggests that this compound may influence plant growth and development. Its application in agricultural science is being explored for potential use as a growth regulator, particularly in enhancing stress tolerance in crops under adverse environmental conditions .

Herbicide Development

The compound's structural characteristics make it a candidate for developing new herbicides targeting specific biochemical pathways in plants. Ongoing studies are assessing its efficacy against broadleaf weeds, focusing on its mechanism of action at the molecular level .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Bromo-7H-purine-6-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thiol group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking the enzyme’s function. Additionally, it can modulate signaling pathways by interacting with cellular receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Mercaptopurine: A thiol-containing purine derivative used as an anticancer agent.

2-Bromo-6-chloropurine: A halogenated purine derivative with similar reactivity.

7H-Purine-6-thiol: The parent compound without the bromine substitution.

Uniqueness

2-Bromo-7H-purine-6-thiol is unique due to the presence of both a bromine atom and a thiol group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The thiol group allows for the formation of disulfide bonds, which are important in biological systems.

Activité Biologique

2-Bromo-7H-purine-6-thiol is a heterocyclic compound belonging to the purine family, characterized by a bromine atom at the second position and a thiol group at the sixth position of the purine ring. This unique structure contributes to its potential biological activities, particularly in the realms of antiviral and anticancer research. This article reviews the biological activity of this compound, encompassing its mechanisms of action, research findings, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of both a bromine atom and a thiol group enhances its electrophilicity and reactivity, allowing it to form covalent bonds with active site residues of enzymes. This interaction can inhibit enzymatic activity, thereby affecting various cellular processes.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit enzyme activity by covalently binding to active sites.

- Modulation of Signaling Pathways: It may interact with cellular receptors, influencing signaling cascades involved in cell proliferation and apoptosis.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. A study conducted on various derivatives showed that modifications at the bromine position significantly impacted their inhibitory effects against viral replication. For instance, compounds with different halogen substitutions demonstrated varying degrees of inhibition, suggesting that the bromine atom plays a crucial role in biological efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators. A comparative analysis revealed that its activity is comparable to established anticancer agents like 6-mercaptopurine, highlighting its potential as a therapeutic agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Bromine at position 2, thiol at position 6 | Antiviral, Anticancer |

| 6-Mercaptopurine | Thiol group only | Anticancer |

| 2-Bromo-6-chloropurine | Bromine at position 2, chlorine at position 6 | Moderate antiviral |

The presence of both bromine and thiol groups in this compound enhances its reactivity and biological activity compared to derivatives lacking these features.

Case Studies

- Antiviral Efficacy Study: A fragment-based approach targeting inosine monophosphate dehydrogenase (IMPDH) demonstrated that modifications in halogen substituents significantly influenced antiviral activity. Compounds similar to this compound showed IC50 values indicating effective inhibition at micromolar concentrations .

- Anticancer Research: In a study involving various purine derivatives, this compound was found to induce apoptosis in leukemia cell lines through caspase activation pathways. The study highlighted a potential for reduced toxicity compared to traditional chemotherapeutics while maintaining efficacy .

Propriétés

IUPAC Name |

2-bromo-3,7-dihydropurine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQOJEGXUUBBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=S)N=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577683 | |

| Record name | 2-Bromo-3,7-dihydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139244-00-1 | |

| Record name | 2-Bromo-3,7-dihydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.